8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
Overview
Description
MDL 72832, also known as 8-[4-(1,4-benzodioxan-2-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride, is a potent and selective ligand for the 5-hydroxytryptamine 1A (5-HT1A) receptor. This compound has been extensively studied for its stereospecific properties and its role in modulating various physiological responses, particularly those related to the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MDL 72832 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:
Formation of the Core Structure: The synthesis begins with the preparation of the spirocyclic core, which involves cyclization reactions under controlled conditions.
Functional Group Introduction: The benzodioxan moiety is introduced through a series of substitution reactions, typically involving halogenated intermediates.
Final Assembly: The final step involves the coupling of the benzodioxan moiety with the spirocyclic core, followed by purification to obtain the desired product.
Industrial Production Methods: Industrial production of MDL 72832 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques .
Chemical Reactions Analysis
Types of Reactions: MDL 72832 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different analogs.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the benzodioxan moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated intermediates and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various analogs of MDL 72832, each with distinct pharmacological properties .
Scientific Research Applications
MDL 72832 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving 5-HT1A receptor ligands.
Biology: Investigated for its role in modulating neurotransmitter release and receptor activity.
Medicine: Explored for potential therapeutic applications in treating disorders related to the central nervous system, such as anxiety and depression.
Industry: Utilized in the development of new pharmacological agents targeting the 5-HT1A receptor
Mechanism of Action
MDL 72832 exerts its effects by selectively binding to the 5-HT1A receptor, a subtype of the serotonin receptor. This binding modulates the activity of the receptor, leading to changes in neurotransmitter release and neuronal activity. The compound exhibits both agonist and antagonist properties, depending on the specific receptor subtype and the physiological context .
Molecular Targets and Pathways:
5-HT1A Receptor: The primary target of MDL 72832, involved in regulating mood, anxiety, and other central nervous system functions.
Comparison with Similar Compounds
MDL 72832 is unique in its high selectivity and potency for the 5-HT1A receptor. Similar compounds include:
Buspirone: Another 5-HT1A receptor agonist, used clinically for anxiety disorders.
Ipsapirone: A selective 5-HT1A receptor agonist with similar pharmacological properties.
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): A well-known 5-HT1A receptor agonist used in research.
Uniqueness: MDL 72832 stands out due to its stereospecificity and dual agonist-antagonist properties, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c25-20-13-22(9-3-4-10-22)14-21(26)24(20)12-6-5-11-23-15-17-16-27-18-7-1-2-8-19(18)28-17/h1-2,7-8,17,23H,3-6,9-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVRCHQFYYZPHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCC3COC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921187 | |
Record name | 8-(4-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}butyl)-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113777-33-6 | |
Record name | Mdl 72832 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113777336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(4-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}butyl)-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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